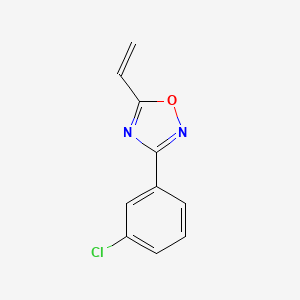

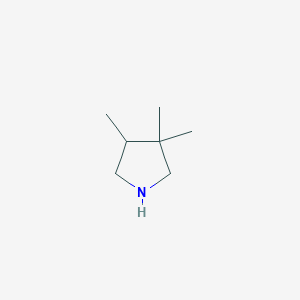

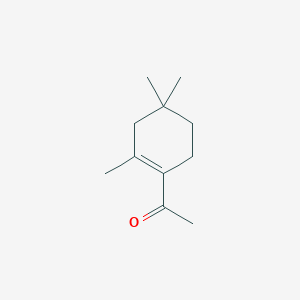

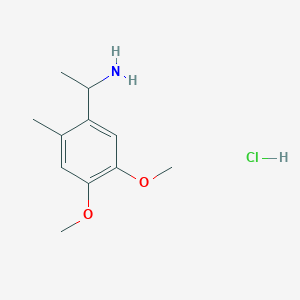

![molecular formula C16H16N2O B1454249 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine CAS No. 1095600-69-3](/img/structure/B1454249.png)

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine

Overview

Description

“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a chemical compound with the CAS Number: 1095600-69-3 . It has a molecular weight of 252.32 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is1S/C16H16N2O/c1-19-15-4-2-3-12 (9-15)11-18-8-7-13-5-6-14 (17)10-16 (13)18/h2-10H,11,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure . Physical And Chemical Properties Analysis

“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a powder that is stored at room temperature . It has a molecular weight of 252.32 .Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids, encompassing a wide range of compounds from lysergic acid to vincristine, have significantly inspired organic chemists towards the development of new methods for indole synthesis. A comprehensive classification of indole syntheses has been proposed, organizing the various strategies into a coherent framework. This classification underscores the importance of indole in organic synthesis, highlighting recent contributions across nine distinct strategies for constructing the indole nucleus. These strategies include various bond formations within the indole ring, showcasing the versatility and ongoing innovation in this area of research (Taber & Tirunahari, 2011).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils has been explored as a synthetic pathway to produce bio-based compounds with potential industrial applications. This process involves grafting various amines onto the alkyl chains of vegetable oils, leading to a range of functionalized products suitable for polymer chemistry and as bio-based surface-active agents. The catalytic use of rhodium in HAM processes has been discussed, with a focus on the development of bifunctional HAM-products and their potential in creating sustainable materials (Vanbésien et al., 2018).

Neuroprotective and Therapeutic Applications

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, has shown neuroprotective, antiaddictive, and antidepressant-like activity in various animal models. The compound's effects have been linked to MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, suggesting its potential as a therapeutic agent for neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk et al., 2018).

Biogenic Amines in Oxidative Stress Reduction

Melatonin and its metabolites, as biogenic amines, play a crucial role in reducing oxidative stress by scavenging free radicals. The antioxidant cascade of melatonin, involving its by-products, has been observed to offer neuroprotection in diseases like Parkinson's, Alzheimer's, and spinal cord injury. This review highlights the universal protective actions of melatonin and its metabolites across various organs, indicating their therapeutic potential beyond sleep regulation (Reiter et al., 2008).

Excitatory Amino Acids in Parkinsonism

The role of excitatory amino acids in experimental parkinsonism, particularly in the context of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) toxicity, has been reviewed. This research provides a phylogenetic perspective on the mechanisms of MPTP-induced parkinsonism in rodents and primates, emphasizing the potential excitotoxicity pathways involved. The review aims to advance the understanding of Parkinson's disease through comparative studies across species (Fornai et al., 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-15-4-2-3-12(9-15)11-18-8-7-13-5-6-14(17)10-16(13)18/h2-10H,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXINMTFIJORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.